The compound is cataloged under the Chemical Abstracts Service number 898772-74-2 and is recognized in databases such as PubChem and BenchChem. It is identified as a derivative of cyclohexanone and thienyl ketones, making it part of a broader class of organic compounds that exhibit diverse chemical properties and biological activities .
The synthesis of (2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves several steps that introduce various functional groups into the molecular structure. While specific literature detailing the exact synthetic route for this compound may be limited, general methods for synthesizing similar compounds can provide insights into potential approaches.
Potential Synthetic Routes:
These methods highlight the complexity involved in synthesizing this compound, emphasizing the need for careful control of reaction conditions to achieve desired yields and purities.
The molecular structure of (2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can be represented by its molecular formula and a molecular weight of approximately 294.4 g/mol.
The canonical SMILES notation for this compound is C1CCC(CC1)CCC(=O)C2=CC=C(S2)C3OCCO3
, which provides a linear representation of its structure .
(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can participate in various chemical reactions due to its functional groups:
Relevant data regarding these properties are crucial for understanding how this compound behaves under different conditions .
(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several potential applications across different scientific domains:
The versatility of this compound makes it a subject of interest in ongoing research aimed at exploring its full range of applications .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2